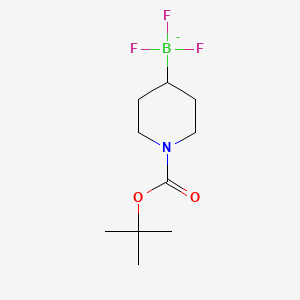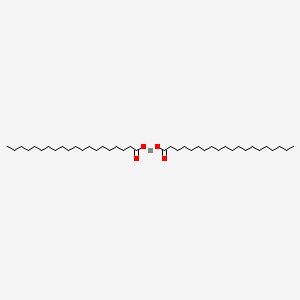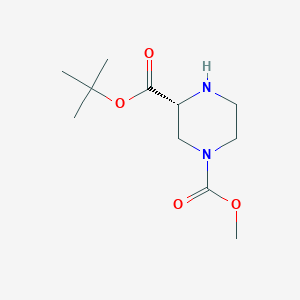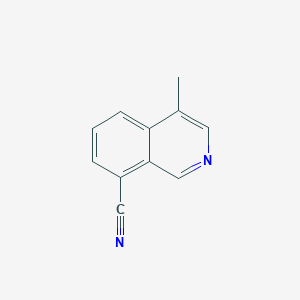
2,4,5-Trichloro-6-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichloro-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl3N2O. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three chlorine atoms and one methoxy group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Chlorination of 6-Methoxypyrimidine: : One common method involves the chlorination of 6-methoxypyrimidine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 2, 4, and 5 positions.
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2,4,5-trichloropyrimidine with methanol. This reaction is usually conducted in the presence of a base such as sodium methoxide, which facilitates the substitution of a chlorine atom with a methoxy group.
Industrial Production Methods
Industrial production of 2,4,5-Trichloro-6-methoxypyrimidine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 2,4,5-Trichloro-6-methoxypyrimidine readily undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace one or more chlorine atoms.
-
Oxidation and Reduction: : While less common, the compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a formyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and various amines are commonly used reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2,4-diamino-5-chloro-6-methoxypyrimidine, 2,4,5-trimethoxypyrimidine, and other derivatives.
Oxidation Products: Oxidation of the methoxy group can yield 2,4,5-trichloro-6-formylpyrimidine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,4,5-Trichloro-6-methoxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents.
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for multiple applications.
Mécanisme D'action
The mechanism by which 2,4,5-Trichloro-6-methoxypyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives often target enzymes or receptors involved in disease pathways. For example, some derivatives inhibit kinases, which are crucial for cell signaling and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-5-methoxypyrimidine: This compound is similar but has a different substitution pattern, which can lead to different reactivity and applications.
2,4,5-Trichloropyrimidine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,4-Dichloro-5-methoxypyrimidine: With one less chlorine atom, this compound has different chemical properties and reactivity.
Uniqueness
2,4,5-Trichloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in synthesizing a wide range of derivatives for various applications.
Propriétés
Formule moléculaire |
C5H3Cl3N2O |
|---|---|
Poids moléculaire |
213.44 g/mol |
Nom IUPAC |
2,4,5-trichloro-6-methoxypyrimidine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
Clé InChI |
BZTPNKVJZQZTQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-one](/img/structure/B12946796.png)
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)



![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)



![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)


![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
